Asc10 protein
Description
Historical Context of Aggregation Substance Protein Discovery in Enterococcus faecalis
Prior to 1984, enterococci were classified under the genus Streptococcus, with E. faecalis being known as Streptococcus faecalis. wikipedia.org The discovery of aggregation substance proteins in Enterococcus faecalis is linked to the study of pheromone-inducible conjugative plasmids. These plasmids were found to encode surface proteins that enhance the formation of mating aggregates between bacterial cells, a crucial step for efficient plasmid transfer. asm.orgnih.govoup.comcapes.gov.br Aggregation substance (AS) was the first described LPXTG surface protein in enterococci and is a well-characterized adhesin known for its various functions and contribution to the virulence of E. faecalis. uu.nl Two of the most studied aggregation substances in E. faecalis are Asa1 and Asc10, encoded by the pheromone-inducible plasmids pAD1 and pCF10, respectively. uu.nlasm.org
Overview of Asc10 Protein's Established Role in Enterococcus faecalis Biology
The this compound is a crucial adhesin in Enterococcus faecalis. ontosight.ai Its primary function is to facilitate the aggregation and adhesion of E. faecalis cells, which is vital for pathogenesis and biofilm formation. ontosight.ai Asc10 is a 137-kDa surface protein plos.orgnih.gov and is part of the mating aggregation substance (MAS) encoded by the pCF10 plasmid. ontosight.ai The expression of Asc10 is triggered by the presence of a peptide pheromone, cCF10, produced by plasmid-free cells, which induces the transfer of pCF10 by conjugation. nih.gov Asc10 expression on the donor cell surface promotes binding to recipient cells, facilitating plasmid transfer. plos.org Beyond its role in conjugation, Asc10 contributes to the virulence of E. faecalis in experimental pathogenesis models, including infectious endocarditis. asm.orgnih.govnih.gov It is induced during growth in the mammalian bloodstream, providing a selective advantage to E. faecalis carrying pCF10 in this environment. asm.orgnih.gov Asc10 has been implicated in the formation of larger vegetations and microbial persistence during infection. plos.org It mediates adherence to various host cells, including neutrophils, renal tubular cells, and intestinal epithelial cells. nih.gov Asc10 can also accelerate biofilm formation through aggregation between E. faecalis cells. plos.org
Table 1: Key Characteristics of this compound
| Characteristic | Description |
| Protein Name | Asc10 (Aggregation Substance Asc10) |
| Encoding Gene | prgB |
| Location of Gene | Plasmid pCF10 (primarily), chromosomal alleles exist in some strains |
| Size | 137 kDa (approximately 140-160 kDa reported for aggregation substances) plos.orgelifesciences.orgnih.govasm.org |
| Primary Function | Facilitates cell aggregation and adhesion |
| Role in Conjugation | Essential for efficient conjugal transfer of pCF10 asm.orgnih.govcapes.gov.brnih.gov |
| Role in Pathogenesis | Contributes to virulence, particularly in infectious endocarditis uu.nlplos.orgasm.orgnih.govnih.gov |
| Other Interactions | Adherence to host cells (neutrophils, epithelial cells), biofilm formation ontosight.aiplos.orgnih.gov |
Properties
CAS No. |
145171-22-8 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Synonyms |
Asc10 protein |
Origin of Product |
United States |
Molecular Biology and Genetics of Asc10 Protein
Gene Encoding Asc10 Protein: prgB on pCF10 Plasmid
The this compound is encoded by the prgB gene, located on the conjugative plasmid pCF10 in Enterococcus faecalis ontosight.ainih.govasm.org. This gene is responsible for the production of the aggregation substance (AS) protein, which mediates cell-to-cell aggregation, a critical step for high-frequency conjugative transfer of the pCF10 plasmid nih.govasm.orgasm.org. Asc10 is described as a 137-kDa or 150-kDa aggregation substance protein asm.orgasm.org.
Plasmid pCF10 and its Role as a Pheromone-Responsive Conjugative Element
Plasmid pCF10 is a well-characterized 58-kb conjugative plasmid in Enterococcus faecalis that carries genes conferring tetracycline (B611298) resistance and virulence determinants annualreviews.orgasm.orgnih.gov. Its transfer is inducible by peptide sex pheromones secreted by plasmid-free recipient cells annualreviews.orgoup.comasm.org. pCF10 is a representative member of a large family of pheromone-responsive plasmids that play a significant role in the lateral genetic transfer and evolution of E. faecalis annualreviews.org. The pheromone response involves a complex regulatory network controlling the expression of conjugation genes, including prgB annualreviews.orgnih.gov. Donor cells containing pCF10 sense the pheromone (like cCF10) released by recipient cells, which triggers the expression of the conjugation machinery, including the surface protein Asc10 annualreviews.orgasm.org. This leads to the formation of mating aggregates, facilitating efficient plasmid transfer ontosight.aiasm.orgasm.org. The pCF10 system's regulatory mechanisms have been extensively studied as a model for understanding pheromone-inducible conjugation asm.orgfrontiersin.org.
Genetic Determinants and Cis-Acting Elements Associated with prgB Expression
The expression of the prgB gene is subject to complex regulation involving several genetic determinants and cis-acting elements located upstream of the gene nih.govasm.orgasm.org. This regulatory region, spanning several kilobases, contains genes such as prgX, prgQ, prgR, prgS, and prgT, which are involved in activating prgB expression nih.govasm.org. Studies have shown that this positive regulatory region functions in cis and in an orientation-dependent manner relative to prgB, indicating the involvement of DNA-tracking or looping mechanisms asm.orgpnas.orgpnas.org.
The prgQ Regulatory Region and its Functional Significance
The prgQ region is a critical component of the prgB regulatory system nih.govasm.org. It is located upstream of prgB and is required for its expression nih.govasm.org. The prgQ region is transcribed into two distinct RNA molecules: a shorter constitutive transcript (Qs RNA) and a longer pheromone-inducible transcript (QL RNA) asm.org. While the prgQ gene encodes the peptide inhibitor iCF10, which antagonizes the inducing pheromone cCF10, the functional products of the prgQ region involved in prgB activation appear to be RNA molecules rather than proteins from the prgQ coding sequence itself asm.orgasm.orgnih.govnih.gov. Significant sequence complementarity between the 3' end of QL RNA and the promoter region of prgB suggests a role for RNA in the transcriptional activation of prgB asm.org. Complementation studies have demonstrated that a cis-acting regulatory element is located within the prgQ region, and sequences downstream of the prgQ coding region are essential for the positive control of prgB expression nih.govasm.org.
The prgS Regulatory Region
The prgS region is another essential component for the expression of prgB nih.govasm.org. It is located upstream of prgB, within the positive regulatory region nih.govasm.org. A mutation in prgS completely abolishes the production of the pheromone-inducible QL RNA from the prgQ region, highlighting its crucial role in the regulatory cascade asm.org. The prgS gene encodes a small protein that appears to be required for the translation of prgB mRNA, and a non-coding RNA at the 3' end of prgS may be necessary for transcriptional readthrough from the prgQ promoter to prgB nih.gov.
Roles of prgX, prgR, and prgT in Regulatory Context
While prgQ and prgS are required for prgB expression, studies using insertional mutagenesis and deletion analyses have indicated that prgX, prgR, and prgT are not required for the activation of prgB expression nih.govasm.org. However, these genes play roles in the broader regulatory network of pCF10 conjugation. PrgX, for instance, is a key transcriptional regulator that acts as a repressor of the prgQ operon, and its activity is modulated by the binding of the pheromone cCF10 and the inhibitor iCF10 annualreviews.orgnih.govresearchgate.net. PrgX binds to specific DNA binding sites near the prgQ promoter, and pheromone binding interferes with this repression, leading to increased transcription of downstream conjugation genes annualreviews.orgresearchgate.net. The predicted structures of the PrgX, PrgR, and PrgS proteins have shown relatively little resemblance to previously sequenced regulatory proteins, suggesting potentially novel regulatory mechanisms asm.orgasm.org.
Here is a summary of the key genetic elements and their roles in prgB expression:
| Genetic Element | Location (relative to prgB) | Primary Role in prgB Expression | Additional Roles in pCF10 Regulation |
| prgB | - | Encodes this compound | - |
| prgQ region | Upstream (3-6 kb) | Required for prgB expression (via RNA products) | Encodes iCF10 inhibitor peptide; produces regulatory RNAs |
| prgS | Upstream (within regulatory region) | Required for prgB expression (involved in QL RNA production and prgB translation) | - |
| prgX | Upstream (within regulatory region) | Not required for prgB activation | Master repressor of prgQ operon; binds pheromone and inhibitor |
| prgR | Upstream (within regulatory region) | Not required for prgB activation | Potential role in transcription readthrough/translation enhancement (mechanism unknown) annualreviews.org |
| prgT | Upstream (within regulatory region) | Not required for prgB activation | Potential DNA-binding protein (similarity to B. subtilis HutP) pnas.org |
Asc10 Protein Structure and Domain Organization
Protein Architecture and Post-Translational Processing Features of Asc10 Protein
Asc10, like many Gram-positive bacterial surface proteins, possesses characteristic features that govern its synthesis, translocation, and anchoring to the cell wall. asm.org
N-terminal Signal Sequence for Secretion
A signal sequence is located at the N-terminus of Asc10. asm.orgnih.gov This N-terminal signal peptide is crucial for guiding the precursor protein across the plasma membrane via the Sec machinery. nih.gov During translocation, the signal peptide is typically removed by a type I signal peptidase. nih.gov A purified recombinant N-terminal fragment of Asc10 (amino acids 44 to 331), lacking the signal peptide, was successfully expressed and its N-terminal sequence confirmed, indicating the removal of the signal sequence. asm.org
C-terminal LPXTG Motif for Cell Wall Anchoring via Sortase Enzymes
The C-terminus of Asc10 contains an LPXTG motif. asm.orgnih.gov This motif is a conserved feature in many Gram-positive bacterial surface proteins and serves as a recognition site for sortase enzymes. nih.govnih.govresearchgate.net Class A sortases, also known as housekeeping sortases, are primarily responsible for cleaving the LPXTG motif between the threonine (T) and glycine (B1666218) (G) residues. uu.nlnih.gov This cleavage facilitates the covalent attachment of the protein, via the threonine residue, to the peptidoglycan layer of the cell wall through a transpeptidation reaction. uu.nlnih.gov This anchoring mechanism is essential for displaying Asc10 on the bacterial surface. nih.govresearchgate.net
Identification and Characterization of Functional Domains within this compound
Asc10 is characterized by multiple functional domains that contribute to its diverse roles in bacterial aggregation and interactions with host cells. nih.govnih.gov
Aggregation Domains and Their Contributions to Cell-Cell Interactions
Asc10 possesses aggregation domains that are essential for mediating binding between bacterial cells, a process crucial for conjugation. plos.orgasm.orgnih.gov Studies using deletion and insertion mutations have helped delineate these domains. nih.govasm.org While early studies suggested a central aggregation domain, further analysis identified a distinct aggregation domain located in the N-terminus of the protein. nih.govasm.org Insertions and deletions in both the N-terminal and central regions have been shown to affect aggregation levels. nih.govasm.org
N-terminal Aggregation Domain (e.g., Lipoteichoic Acid (LTA) Binding)
A key functional domain within the N-terminus of Asc10 is the N-terminal aggregation domain, located approximately between amino acids 156 and 358. nih.gov This domain is known to bind to lipoteichoic acid (LTA). nih.govnih.govresearchgate.net LTA is a major component of the Gram-positive bacterial cell wall and has been identified as part of the cognate receptor for Asc10-mediated aggregation. nih.govnih.gov Direct binding of purified Asc10 to purified E. faecalis LTA has been demonstrated. nih.govuu.nl Mutations or deletions within this N-terminal domain have been shown to reduce LTA binding and affect bacterial aggregation. nih.govuu.nl
Table 1: Functional Domains and Features of this compound
| Feature/Domain | Location/Description | Function(s) |
| N-terminal Signal Sequence | N-terminus | Directs protein translocation across the plasma membrane. nih.gov |
| C-terminal LPXTG Motif | C-terminus | Signal for cell wall anchoring via sortase enzymes. nih.govnih.govresearchgate.net |
| N-terminal Aggregation Domain | Approx. amino acids 156-358 nih.gov | Mediates bacterial aggregation; binds to Lipoteichoic Acid (LTA). nih.govnih.govresearchgate.net |
| Central Aggregation Domain | Distinct from N-terminal domain nih.govnih.gov | Important for aggregation. nih.gov |
| RGD Motifs (Two) | Present in Asc10 plos.orgnih.govoup.com | Involved in interactions with host cells, potentially immune evasion. plos.orgnih.govoup.com |
Table 2: this compound Size and Observed Fragments
| Feature | Predicted Size (kDa) | Observed Size/Fragment (kDa) | Notes |
| Full-length protein | 137 plos.orguwm.edu.pl | ~150 nih.gov | May be larger due to glycosylation or LTA association. nih.gov |
| N-terminal fragment | N/A | 44-331 amino acids nih.govasm.org | Used in studies to assess LTA binding and antibody production. nih.govasm.org |
| Cleaved fragment | N/A | Not specified in search results | Information on a common 74-78 kDa fragment not found. |
Detailed Research Findings:
Research has utilized various approaches to study Asc10 domains. In-frame deletion analysis of the prgB gene identified the N-terminal domain (amino acids 156-358) as required for efficient internalization into HT-29 enterocytes, in addition to its role in LTA binding and aggregation. nih.gov A purified N-terminal fragment spanning amino acids 44-331 demonstrated high LTA binding activity. nih.gov Conversely, mutations in a previously identified central aggregation domain (amino acids 473-683) that abolished aggregation did not affect LTA binding, highlighting the distinct functions of these domains. nih.gov Studies using insertion mutations throughout Asc10 also revealed regions in the C-terminus that influenced aggregation, although the entire region did not appear to participate uniformly. asm.org
The N-terminal aggregation domain's ability to bind LTA is crucial for Asc10-mediated cell-cell aggregation, which is a key step in the conjugative transfer of the pCF10 plasmid. nih.govnih.govresearchgate.net This aggregation facilitates close contact between donor and recipient cells, enabling the transfer of genetic material, including antibiotic resistance determinants. uwm.edu.plresearchgate.net
Distinct Central Aggregation Domain
A distinct central domain within the this compound has been identified as important for bacterial aggregation. nih.govuu.nl While the precise boundaries of this domain have been explored through mutational analysis, studies suggest it plays a critical role in mediating the cell-to-cell clumping characteristic of aggregation substance-expressing E. faecalis. nih.govplos.org For instance, an insertion mutation within the central aggregation domain at amino acid position 546 was shown to affect aggregation, and this domain was postulated to fall between amino acids 473 and 683 in previous studies, although it might encompass a larger region. plos.org
Arg-Gly-Asp (RGD) Motifs and Their Molecular Interactions
Asc10 contains two Arg-Gly-Asp (RGD) motifs. nih.govopenmicrobiologyjournal.comuu.nl In eukaryotic systems, RGD motifs are well-known for mediating binding to integrins and their involvement in various adhesion events, including those related to the extracellular matrix (ECM). nih.govoup.com
Research indicates that these RGD motifs in Asc10 are involved in interactions with mammalian host cells, particularly polymorphonuclear leukocytes (PMNs), also known as neutrophils. nih.govoup.com Studies have demonstrated that exogenously added RGD peptides can reduce the binding of Asc10-expressing E. faecalis to PMNs, suggesting that these motifs mediate this interaction. nih.govoup.com It has been hypothesized that the presence of Asc10 on the bacterial surface, potentially through RGD-mediated interactions, may influence the outcome of phagocytosis by reducing the bactericidal functions of phagocytes. nih.gov The RGD motifs have also been found to be important for vegetation and biofilm formation in the host tissue environment during infection. researchgate.net The N-terminal RGD motif appears to be more critical for virulence than the C-terminal RGD motif. openmicrobiologyjournal.com
Variable Region within this compound
Aggregation substance proteins encoded by different pheromone-responsive plasmids in Enterococcus faecalis, such as Asc10 (from pCF10), Asa1 (from pAD1), and Asp1 (from pPD1), share a high degree of amino acid identity, typically over 90%, throughout most of their length. nih.govnih.govopenmicrobiologyjournal.comuu.nl However, a notable exception is a centrally located variable region where the sequence identity drops significantly to between 30% and 40%. nih.govnih.govopenmicrobiologyjournal.comuu.nl
This variable region is situated within the N-terminus of the protein, approximately between amino acids 266 and 559 in Asc10. nih.gov While the N-terminal half of the variable domain in Asc10 has been implicated in aggregation, the functional significance of this highly variable region is still an area of research. asm.org In the related protein Asa1, the variable region has been suggested to function as an ECM binding domain, contributing to binding to fibronectin. uu.nl However, studies with purified full-length Asc10 did not demonstrate binding to ECM proteins, although a mutant lacking the N-terminal aggregation domain did show binding to fibrinogen and vitronectin, suggesting complex interactions and potential masking of binding sites in the wild-type protein. uu.nl The structural similarity between the variable region of Asc10 and the V-domain of Streptococcus gordonii SspB has also been noted, suggesting potential shared structural features despite sequence variability. frontiersin.org
Research findings on the impact of mutations in different Asc10 domains on virulence in experimental models highlight the importance of these structural features. For instance, a strain expressing an Asc10 derivative with mutations in the glycine residues of the two RGD motifs showed a significant reduction in virulence in a rabbit model of endocarditis. nih.gov Similarly, mutations affecting the aggregation domains also impacted virulence. openmicrobiologyjournal.complos.org
| This compound Domain/Motif | Location | Key Functions/Interactions |
| N-terminal Signal Sequence | N-terminus | Mediates secretion. nih.govuu.nl |
| N-terminal Aggregation Domain | N-terminus | Required for conjugation and binding to lipoteichoic acid (LTA). nih.govuu.nl |
| Variable Region | Centrally located (approx. aa 266-559) nih.gov | Exhibits lower sequence identity among AS proteins; potential role in ECM binding (in Asa1). nih.govnih.govopenmicrobiologyjournal.comuu.nl |
| Distinct Central Aggregation Domain | Centrally located (postulated aa 473-683) plos.org | Important for bacterial aggregation. nih.govuu.nl |
| RGD Motifs (Two) | N- and C-terminal regions openmicrobiologyjournal.com | Mediate interactions with host cells, including PMNs; important for virulence and biofilm formation. nih.govoup.comopenmicrobiologyjournal.comuu.nlresearchgate.net |
| C-terminal LPXTG Motif | C-terminus | Sortase-mediated cell wall anchoring. nih.govnih.govuu.nl |
Table 1: Functional Domains and Motifs of this compound
The study of Asc10 continues to provide valuable insights into the mechanisms of E. faecalis pathogenesis, highlighting the multifaceted roles of its structural domains in mediating bacterial aggregation, conjugation, and interactions with the host environment.
Molecular Functions and Mechanisms of Asc10 Protein
Asc10 Protein-Mediated Cell Aggregation
A primary function of the this compound is to facilitate the aggregation of E. faecalis cells, a process essential for efficient gene transfer in liquid environments. This aggregation is the result of specific molecular interactions between donor and recipient cells.
Mechanism of Donor-Recipient Cell Binding
The binding between donor and recipient cells is a highly specific interaction mediated by the this compound on the surface of the donor cell and a chromosomally encoded receptor on the recipient cell known as the binding substance (BS). nih.govnih.gov Genetic and immunological studies have identified this binding substance as lipoteichoic acid (LTA), a major component of the Gram-positive bacterial cell wall. nih.gov
The this compound possesses distinct functional domains that are critical for this interaction. The N-terminal and central regions of Asc10 are particularly important for binding to LTA. nih.gov While the precise three-dimensional structure of the Asc10-LTA complex is not fully elucidated, it is understood that these domains on Asc10 recognize and bind to the glycerophosphate backbone and other components of the LTA molecule. This specific molecular recognition initiates the clumping of donor and recipient cells, forming large cellular aggregates. nih.govnih.gov
Role in Mating Pair Formation for Conjugation
The aggregation of cells is a prerequisite for the formation of stable mating pairs, which are the conduits for plasmid transfer. The binding of Asc10 to LTA brings the donor and recipient cell membranes into close proximity, facilitating the assembly of the conjugation machinery. nih.gov This stable interaction is crucial for the subsequent steps of DNA processing and transfer. nih.gov The formation of these aggregates dramatically increases the likelihood of successful conjugation by ensuring sustained cell-to-cell contact. nih.gov
Contribution to Horizontal Gene Transfer via Conjugation
The primary biological significance of Asc10-mediated aggregation is its profound impact on the efficiency of horizontal gene transfer through conjugation.
Enhancement of Plasmid Transfer Efficiency
The expression of Asc10 is directly linked to a high frequency of pCF10 plasmid transfer. In liquid mating experiments, the presence of Asc10 can increase the transfer frequency by several orders of magnitude. For instance, in vivo studies in a rabbit endocarditis model have shown remarkably high plasmid transfer rates of 10-2 transconjugants per donor, a frequency that is comparable to the highest rates observed in vitro under optimal pheromone induction. nih.govnih.gov In the absence of Asc10 (e.g., in prgB deletion mutants), the transfer frequency of the pCF10 plasmid is significantly reduced, highlighting the critical role of this protein in facilitating efficient conjugation. nih.gov
| Experimental Condition | Plasmid Transfer Frequency (Transconjugants per Donor) | Reference |
| In vivo rabbit endocarditis model with Asc10 expression | 10-2 | nih.govnih.gov |
| In vitro liquid mating with pheromone induction (Asc10 expressed) | ~10-2 | nih.gov |
| In vitro liquid mating without pheromone induction (Asc10 not expressed) | ~10-6 | nih.gov |
| Mating with a prgB deletion mutant (lacking Asc10) | Significantly reduced | nih.gov |
Interplay with Recipient-Encoded Binding Substances (BS)
The interaction between Asc10 and the recipient's binding substance, LTA, is a dynamic and essential aspect of the conjugation process. The expression of Asc10 is tightly regulated and is only triggered when the donor cell senses the cCF10 pheromone produced by potential recipient cells. nih.gov This ensures that the energy-intensive process of producing the large this compound and assembling the conjugation machinery only occurs when recipient cells are available.
The binding of Asc10 to LTA is a specific event, and the structure and composition of LTA can influence the efficiency of this interaction. The d-alanylation of LTA, for example, can affect the net charge of the cell surface and may play a role in the binding process. nih.gov This interplay ensures that conjugation is a highly specific and efficient process between compatible donor and recipient cells.
Adhesion to Host Biological Components (excluding human clinical data)
Beyond its role in bacterial conjugation, the this compound also functions as an adhesin, enabling E. faecalis to bind to various host biological components. This adhesion is a critical factor in the colonization and persistence of the bacterium in various environments.
Asc10 has been shown to mediate adherence to several non-human host components, including:
Porcine Heart Valves: In ex vivo models, Asc10 expression significantly enhances the ability of E. faecalis to form biofilms on porcine heart valve tissue. researchgate.netresearchgate.net This adherence is a critical initiating step in the development of infective endocarditis. Strains lacking Asc10 show a markedly reduced ability to bind to this tissue. researchgate.net
Renal Tubular Cells and Intestinal Epithelial Cells: Asc10 facilitates the adhesion of E. faecalis to these cell types, which is an important factor in the colonization of the urinary and gastrointestinal tracts in animal models. nih.gov
The adhesive properties of Asc10 are mediated by different domains of the protein. For instance, the Arg-Gly-Asp (RGD) motifs within Asc10 are known to be involved in binding to integrins on host cells, such as neutrophils. nih.gov This multifaceted binding capability underscores the importance of Asc10 as a key virulence factor in animal models of infection.
Binding to Mammalian Extracellular Matrix Proteins
The this compound, also known as Aggregation Substance (AS), is a surface adhesin from Enterococcus faecalis encoded by the pCF10 plasmid. nih.govplos.org While it is a significant virulence factor, its direct interaction with several key mammalian extracellular matrix (ECM) proteins appears to be secondary in the initial stages of certain infections. nih.gov
Research investigating the role of Asc10 in the context of infective endocarditis has explored its binding affinity for ECM components commonly found in cardiac vegetations, such as fibrin (B1330869), platelets, and other clotting proteins. nih.gov While E. faecalis strains, in general, have been shown to bind to various ECM proteins, including vitronectin, lactoferrin, and thrombospondin, the specific role of Asc10 in mediating initial adherence to proteins like fibronectin and collagen type I is not considered a primary mechanism. nih.govnih.gov One study noted that ECM proteins were not involved in the initial, Asc10-mediated adherence of E. faecalis to heart valve vegetations. nih.gov However, Asc10 expression has been demonstrated to increase adherence to fibrin, a critical component of the vegetation matrix. nih.govnih.gov
The table below summarizes the binding characteristics of Enterococcus faecalis and the specific role of Asc10 with respect to various ECM proteins.
| ECM Protein | General E. faecalis Binding | Role of this compound |
| Fibronectin | Low binding affinity observed in most strains. nih.gov | Not a primary substrate for initial, Asc10-mediated attachment in vegetations. nih.gov |
| Collagen (Type I & IV) | Low binding affinity observed in most strains. nih.gov | Not a primary substrate for initial, Asc10-mediated attachment in vegetations. nih.gov |
| Vitronectin | Higher binding affinity observed. nih.gov | Investigated, but not implicated in initial adherence. nih.gov |
| Thrombospondin | Higher binding affinity observed. nih.gov | Investigated, but not implicated in initial adherence. nih.gov |
| Fibrin | A key component of endocarditis vegetations. nih.gov | Asc10 has been shown to increase adherence to fibrin. nih.gov |
Adherence to Specific Host Cell Types
A primary function of the this compound is to facilitate the adherence of Enterococcus faecalis to various host cells, which is crucial for colonization and pathogenesis. nih.gov This adherence has been documented for several specific cell types, including immune cells and epithelial cells lining various organs. nih.govoup.com
Detailed Research Findings on Host Cell Adherence:
Neutrophils: Asc10 promotes a significant, opsonin-independent binding of E. faecalis to human neutrophils (polymorphonuclear leukocytes, or PMNs). nih.govoup.com This interaction is mediated by two Arg-Gly-Asp (RGD) sequences within the this compound. nih.govoup.com These RGD motifs are known ligands for integrins, a family of cell surface receptors. oup.com The adhesion to neutrophils can be inhibited by monoclonal antibodies against human complement receptor type 3 (CR3), suggesting this integrin is involved in the binding process. oup.com
Renal Tubular Cells: The this compound facilitates bacterial adherence to renal tubular cells, a factor implicated in urinary tract infections. nih.govoup.com
Intestinal Epithelial Cells: Asc10 is involved in the binding and subsequent internalization of E. faecalis into intestinal epithelial cells. nih.govoup.comconsensus.app This interaction has been observed specifically with epithelial cells originating from the colon and duodenum. nih.gov
The table below outlines the specific host cell types that Asc10 adheres to and the mechanisms involved.
| Host Cell Type | Role of Asc10 in Adherence | Mediating Factors / Receptors |
| Neutrophils (PMNs) | Promotes strong, opsonin-independent binding. nih.govoup.com | RGD sequences in Asc10; Complement Receptor 3 (CR3) on neutrophils. oup.com |
| Renal Tubular Cells | Mediates adherence. nih.govoup.com | RGD sequences in Asc10 suggested to play a role. oup.com |
| Intestinal Epithelial Cells | Mediates adherence and internalization. nih.govoup.com | Two distinct domains in Asc10 are required. consensus.app |
Increased Cell Surface Hydrophobicity Mediated by this compound
The expression of Aggregation Substance proteins, including Asc10, is associated with an increase in the cell surface hydrophobicity of E. faecalis. nih.gov Cell surface hydrophobicity is a physicochemical property that can influence a bacterium's ability to adhere to surfaces, including host tissues and biomaterials. While many strains of E. faecalis naturally exhibit a pronounced surface hydrophobicity, the presence of Asc10 enhances this characteristic. nih.govnih.gov
However, studies involving mutational analysis of the this compound have revealed that increased hydrophobicity alone is not the sole factor responsible for the protein's primary function of mediating bacterial aggregation. nih.gov Research using transposon insertions in the this compound showed that an increase in cell surface hydrophobicity due to Asc10 expression is not sufficient by itself to cause the clumping of bacterial cells. nih.gov This indicates that while Asc10 contributes to a more hydrophobic cell surface, specific functional domains within the protein are required for its aggregation and adherence functions. nih.gov
| Feature | Observation |
| Asc10 Expression | Correlates with an increase in E. faecalis cell surface hydrophobicity. nih.gov |
| General E. faecalis Property | The species generally expresses a pronounced surface hydrophobicity. nih.gov |
| Functional Implication | Increased hydrophobicity is not sufficient on its own to mediate the bacterial aggregation function of Asc10. nih.gov |
Regulation of Asc10 Protein Expression and Activity
Pheromone-Inducible Regulation of prgB Gene Expression
The transcription of the prgB gene is a tightly controlled process, primarily initiated by an external signal in the form of a peptide pheromone. nih.gov This regulatory mechanism ensures that the Asc10 protein is produced only when necessary, for instance, when recipient cells are in the vicinity for plasmid conjugation.
Role of cCF10 Peptide Pheromone in Induction
The central activator of prgB gene expression is a small heptapeptide (B1575542) pheromone known as cCF10. nih.gov Secreted by plasmid-free recipient E. faecalis cells, cCF10 acts as an intercellular signaling molecule. nih.gov When donor cells, which harbor the pCF10 plasmid containing the prgB gene, detect cCF10 in their environment, a signaling cascade is initiated, leading to the transcription of prgB and the subsequent synthesis of the this compound. nih.gov This induction is a critical step for mediating the cell aggregation required for efficient plasmid transfer. nih.gov The interaction between cCF10 and intracellular regulatory molecules is a key event in this activation process. nih.gov
Autocrine and Paracrine Signaling Aspects of Pheromone Induction
The cCF10 pheromone signaling system exhibits both paracrine and autocrine characteristics. In its paracrine function, cCF10 released by recipient cells signals to nearby donor cells, inducing the expression of conjugation machinery. researchgate.netnih.gov This intercellular communication is fundamental for initiating plasmid transfer between different cells.
Interestingly, cCF10 can also function in an autocrine manner, where the pheromone produced by a donor cell can signal back to itself. nih.gov This self-stimulation is normally prevented by negative regulatory mechanisms to avoid constitutive expression of the conjugation machinery. nih.gov However, under certain conditions, this autocrine signaling can be activated, leading to the expression of virulence factors. nih.gov This dual signaling capability allows E. faecalis to fine-tune its response to different environmental cues.
Pheromone-Responsive Biological Switch Mechanisms
The regulation of the pCF10 transfer is orchestrated by a sophisticated biological switch that is sensitive to the balance of two competing peptide signals: the inducing pheromone cCF10 and an inhibitor peptide iCF10. nih.gov Both of these peptides are internalized by the donor cell and interact with the negative regulatory protein PrgX. nih.gov PrgX functions as a reversible molecular switch, and its regulatory activity is modulated depending on which peptide is bound. nih.gov The binding of cCF10 to PrgX leads to a conformational change that alleviates the repression of the prgQ promoter, which in turn allows for the expression of downstream conjugation genes, including prgB. asm.org Conversely, the binding of iCF10 enhances the repressive activity of PrgX. nih.gov This elegant switch mechanism allows the cell to respond sensitively to the relative concentrations of the inducer and inhibitor peptides in its environment.
Negative Regulatory Mechanisms Preventing Self-Induction
To prevent wasteful and potentially harmful constitutive expression of the this compound and other conjugation functions, E. faecalis employs robust negative regulatory mechanisms. These mechanisms are crucial for ensuring that the induction of the mating response only occurs in the presence of recipient cells.
Role of prgY Gene and its Product
A key player in preventing self-induction is the product of the prgY gene. nih.gov PrgY is a membrane protein that specifically targets and reduces the activity of endogenously produced cCF10. nih.govumn.edu Genetic and physiological studies suggest that PrgY may act by sequestering or inactivating the cCF10 pheromone as it is being released from the cell membrane. nih.gov By doing so, PrgY effectively prevents the endogenous pheromone from triggering the induction cascade in the same cell, while still allowing the cell to remain responsive to exogenous cCF10 from recipient cells. nih.gov The function of PrgY is essential for maintaining the "off" state of the conjugation system in the absence of an external stimulus.
| Gene | Product Function | Effect on Self-Induction |
| prgY | Membrane protein | Prevents self-induction by sequestering or inactivating endogenous cCF10. |
Function of the Inhibitor Peptide iCF10
In addition to the action of PrgY, a second layer of negative regulation is provided by the inhibitor peptide iCF10. researchgate.net This small peptide is encoded by the pCF10 plasmid and functions to neutralize any residual endogenous cCF10 that might escape the control of PrgY. nih.gov The iCF10 peptide competes with cCF10 for binding to the PrgX regulatory protein. researchgate.net When iCF10 is bound to PrgX, it enhances the repressor function of PrgX, thereby shutting down the transcription of the conjugation genes. nih.gov The interplay between cCF10 and iCF10 is a critical determinant of the induction state of the donor cell, with the molar ratio of these two peptides dictating whether the conjugation system is activated or remains repressed. nih.gov
| Peptide | Source | Function |
| cCF10 | Recipient cells (paracrine), Donor cells (autocrine) | Induces expression of conjugation genes. |
| iCF10 | pCF10 plasmid in donor cells | Inhibits induction by competing with cCF10 for binding to PrgX. |
Role of PrgX as an On-Off Switch
The regulation of the prgB gene, which encodes the this compound, is primarily governed by the transcriptional repressor PrgX. PrgX functions as a molecular switch, responding to intercellular peptide signals to control the expression of the entire prgQ conjugation operon, where prgB is located. asm.org This regulatory system is modulated by two competing heptapeptide signals: cCF10, the inducing pheromone typically released by recipient cells, and iCF10, an inhibitor peptide encoded by the pCF10 plasmid itself. asm.orgresearchgate.net
In the "off" state, or the absence of inducing pheromone, PrgX exists as a tetramer. nih.govnih.gov This tetrameric form is stabilized by the binding of the inhibitor peptide, iCF10. nih.gov The PrgX tetramer binds to two distinct operator sites on the pCF10 plasmid DNA, designated O1 and O2 (also known as XBS1 and XBS2), which are located upstream of the prgQ promoter (PQ). nih.govnih.govasm.org This dual binding event forces the intervening DNA to form a stable loop, a conformation that physically blocks RNA polymerase from accessing the PQ promoter, thereby repressing the transcription of prgQ and the downstream prgB gene. nih.govnih.govnih.gov
The "on" switch is triggered when donor cells import the cCF10 pheromone from nearby recipient cells. researchgate.net Both cCF10 and iCF10 compete for the same binding pocket within the PrgX protein. researchgate.net However, the binding of cCF10 induces a conformational change in PrgX. researchgate.net While both peptides promote the formation of PrgX tetramers, the structure of the PrgX/cCF10 tetramer is altered in such a way that it weakens the interaction with the O2 operator site near the promoter. nih.gov This destabilization of the DNA loop "opens" the switch, allowing RNA polymerase to initiate transcription from the PQ promoter and leading to the expression of Asc10. asm.orgnih.govnih.gov Therefore, the relative concentrations of cCF10 and iCF10 within the donor cell dictate the oligomeric and conformational state of PrgX, which in turn determines whether the this compound is expressed. asm.org
Table 1: Key Components of the PrgX Regulatory Switch
| Component | Type | Function in Asc10 Regulation |
|---|---|---|
| PrgX | Protein (Transcriptional Repressor) | Binds to DNA to repress prgQ operon transcription. Acts as the central switch. |
| cCF10 | Peptide Pheromone (Inducer) | Binds to PrgX, causing a conformational change that relieves repression, turning the switch "on". |
| iCF10 | Peptide (Inhibitor) | Binds to PrgX, stabilizing the repressive tetramer-DNA loop, keeping the switch "off". |
| O1 & O2 (XBS1 & XBS2) | DNA Operator Sites | Binding sites for the PrgX repressor upstream of the prgQ promoter. |
Transcriptional Control Mechanisms Governing prgB Expression
The expression of prgB is intricately linked to the transcription of the upstream prgQ operon. The control of this transcription involves a decision between termination and anti-termination, governed by the interplay of different RNA molecules.
Constitutive and Inducible RNA Transcripts (Qs RNA and QL RNA)
Transcription initiating from the prgQ promoter (PQ) can result in two distinct transcripts: a short RNA species known as Qs and a much longer transcript, QL. researchgate.net
Qs RNA : This is a short transcript that is produced constitutively at a basal level. researchgate.net Its production results from transcription terminating at an intrinsic terminator sequence known as IRS1, located downstream of the prgQ coding sequence. nih.govnih.gov
QL RNA : This is the long, inducible transcript. researchgate.net Its synthesis occurs when transcription reads through the IRS1 terminator and continues through the downstream conjugation genes, including prgB. researchgate.netnih.gov The production of QL RNA is dependent on induction by the cCF10 pheromone. researchgate.netasm.org
While both Qs and QL transcripts contain the coding sequence for the inhibitor peptide iCF10, only the production of the long QL transcript leads to the expression of Asc10. nih.govasm.org Thus, the switch from Qs to QL production is the critical transcriptional event for Asc10 synthesis.
Role of RNA Molecules in Gene Regulation
The decision to terminate transcription to produce Qs or to continue to produce QL is regulated by a small antisense RNA molecule called Anti-Q . nih.govresearchgate.net Anti-Q is transcribed from the DNA strand opposite to the prgQ gene and is complementary to a portion of the Qs transcript. nih.govasm.org
In the uninduced state, Anti-Q RNA binds to the nascent prgQ transcript. nih.govasm.org This RNA-RNA interaction is believed to promote the formation of the terminator hairpin structure at IRS1, causing RNA polymerase to dissociate and resulting in the production of the truncated Qs RNA. nih.govnih.gov This interaction serves as a key post-transcriptional mechanism to keep Asc10 expression off in the absence of an inducing signal. nih.govnih.gov
Upon pheromone induction, transcription from the PQ promoter increases significantly. asm.org This surge in prgQ transcription is thought to overwhelm the available pool of Anti-Q RNA. asm.org With Anti-Q titrated out, the nascent prgQ transcripts are free from its influence, preventing the formation of the IRS1 terminator. researchgate.net This allows for transcriptional readthrough, leading to the synthesis of the full-length QL RNA and subsequent expression of the this compound. nih.govresearchgate.net This sense-antisense interaction provides a sensitive and rapid means of controlling the switch to a conjugation-competent state.
Table 2: Regulatory RNA Molecules in prgB Expression
| RNA Molecule | Type | Function in Asc10 Regulation |
|---|---|---|
| Qs RNA | Short mRNA | Constitutively produced. Encodes iCF10. Does not lead to Asc10 expression. |
| QL RNA | Long mRNA | Inducibly produced upon pheromone signaling. Encodes iCF10 and leads to the expression of downstream genes, including prgB (Asc10). |
| Anti-Q RNA | Antisense RNA | Binds to the nascent prgQ transcript, promoting transcriptional termination to produce Qs RNA and prevent Asc10 expression in the uninduced state. |
Post-Transcriptional Regulation of this compound Levels
Beyond the intricate transcriptional controls, evidence suggests that the regulation of Asc10 expression also occurs at the post-transcriptional level. The pheromone cCF10 and other molecules encoded by the pCF10 plasmid appear to activate the expression of downstream conjugation functions, including Asc10, after transcription has already been initiated. nih.gov
Studies have shown that even when the prgQ promoter region is transcribed constitutively, the translation of key regulatory proteins and the transcriptional readthrough to the prgB gene only happen after the cell is induced with the cCF10 pheromone. nih.gov For instance, the prgS gene, located upstream of prgB, encodes a small protein that appears to be necessary for the efficient translation of the prgB mRNA. nih.gov The translation of PrgS itself is dependent on pheromone induction. nih.gov This indicates a regulatory checkpoint that operates after the production of the QL mRNA but before the synthesis of the this compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| PrgX |
| cCF10 |
| iCF10 |
| PrgZ |
| PrgS |
| Albumin |
Stability and Persistence of this compound on the Cell Surface
The long-term presence and stability of the this compound on the cell surface of Enterococcus faecalis are critical for its functions in mediating bacterial aggregation, biofilm formation, and virulence. While the regulation of prgB (the gene encoding Asc10) expression is well-documented, specific quantitative data on the turnover rate, degradation, and half-life of the this compound once it is anchored to the cell wall are not extensively detailed in the current body of scientific literature.
However, some studies provide indirect evidence regarding the stability of Asc10. For instance, analysis of cell wall extracts of E. faecalis expressing various mutant forms of Asc10 has shown different banding patterns on Western blots. These variations in protein laddering suggest potential differences in the stability of these mutant proteins on the cell surface or during the extraction process itself. nih.gov This implies that the structural integrity of the this compound is a factor in its persistence on the bacterial exterior.
Further research has indicated that environmental conditions may influence the stability of surface-expressed Asc10. For example, certain mutations in the this compound have been observed to result in temperature-sensitive stability. nih.gov Strains with these mutations show increased aggregation at lower temperatures (30°C) compared to the standard growth temperature of 37°C. nih.gov Western blot analysis of surface extracts from these mutants revealed significantly higher levels of the this compound when the bacteria were grown at the lower temperature, suggesting that the protein is more stable or less prone to degradation under these conditions. nih.gov Interestingly, even the wild-type this compound appears to be present in greater amounts on the cell surface at 30°C, indicating a general trend of increased stability at slightly lower temperatures. nih.gov
The persistence of Asc10 is also implicitly linked to its role in the persistence of E. faecalis during infection. The protein's contribution to the formation of robust biofilms provides a protected niche for the bacteria, allowing them to withstand host immune responses and antimicrobial agents. scienceopen.com This functional persistence suggests that the this compound itself must remain sufficiently stable on the cell surface to mediate these effects over time.
While direct quantitative measurements are lacking, the available evidence points to the this compound being a relatively stable surface component of Enterococcus faecalis, with its persistence influenced by both its specific amino acid sequence and environmental factors such as temperature.
| Factor | Observation | Implication on Stability |
| Protein Structure | Mutant forms of Asc10 show altered banding on Western blots. nih.gov | The primary sequence and resulting three-dimensional structure of Asc10 are determinants of its stability on the cell surface. |
| Temperature | Higher levels of both wild-type and certain mutant Asc10 proteins are detected on the cell surface at 30°C compared to 37°C. nih.gov | Lower temperatures may enhance the stability or reduce the degradation of Asc10 on the E. faecalis cell surface. |
| Biofilm Formation | Asc10 is a key factor in the formation and persistence of E. faecalis biofilms. scienceopen.com | The protein must maintain its structural integrity on the cell surface for extended periods to facilitate the chronic nature of biofilm-associated infections. |
Asc10 Protein in Bacterial Social Behavior and Biofilm Formation
Asc10 Protein's Role in Quorum Sensing Pathways
Asc10 expression is tightly regulated by a sophisticated quorum sensing system, notably the pheromone-inducible system associated with conjugative plasmids like pCF10 in E. faecalis. asm.orgmdpi.complos.org This system allows donor cells (carrying the plasmid) to sense the presence of recipient cells (lacking the plasmid) through the production of peptide pheromones. mdpi.complos.org Specifically, recipient cells secrete a peptide pheromone, such as cCF10, which is internalized by donor cells. mdpi.complos.org The concentration of this pheromone, relative to inhibitory pheromones produced by donor cells (like iCF10), signals the availability of potential mating partners. plos.orgplos.org
Upon sensing a sufficient concentration of recipient pheromone, a signaling cascade is triggered within the donor cell. mdpi.complos.org This involves proteins like PrgZ, which is involved in pheromone binding and internalization via the Opp system, and the transcription factor PrgX. plos.orgplos.org The outcome of this signaling is the upregulation of genes required for conjugation, including the prgB gene, which encodes Asc10. asm.orgplos.orgplos.org The expression of Asc10 on the surface of the donor cell promotes aggregation with recipient cells, facilitating efficient plasmid transfer. ontosight.aiasm.org This ratiometric sensing mechanism, controlled by the balance of stimulatory and inhibitory signals, ensures that the energetically costly process of conjugation and Asc10 production is primarily induced when the likelihood of successful plasmid transfer is high. plos.orgnih.gov
Acceleration and Enhancement of Biofilm Development
Asc10 expression significantly accelerates and enhances the development of biofilms in E. faecalis. plos.orgresearchgate.netnih.govnih.govresearchgate.netplos.org Studies using ex vivo models, such as porcine heart valves, have demonstrated that Asc10-expressing strains form biofilms more rapidly and accumulate higher bacterial loads on surfaces compared to strains lacking Asc10. plos.orgnih.govnih.govplos.org This enhanced biofilm formation is a crucial aspect of the bacterium's ability to colonize surfaces and establish persistent communities. ontosight.aiplos.orgresearchgate.netnih.govnih.govresearchgate.netplos.org
Mechanisms of Biofilm Formation via Aggregation
A primary mechanism by which Asc10 promotes biofilm formation is through its ability to mediate bacterial aggregation. plos.orgresearchgate.netnih.govplos.org Asc10 is a surface-anchored protein that facilitates cell-to-cell adhesion. ontosight.aiasm.org This aggregation substance expressed on the surface of one E. faecalis cell can bind to components on the surface of other cells, including a chromosomally encoded Binding Substance (BS) and potentially lipoteichoic acid (LTA). asm.orgplos.orgdiva-portal.org The resulting formation of bacterial aggregates in the liquid phase or on surfaces leads to a more rapid accumulation of biomass, thereby accelerating biofilm development. researchgate.netnih.govplos.org Scanning electron microscopy has provided visual evidence of increased bacterial aggregate size over time on surfaces colonized by Asc10-expressing strains, consistent with this mechanism. nih.govplos.org
Asc10-Dependent and Asc10-Independent Biofilm Formation Pathways
Enterococcus faecalis possesses multiple pathways for attachment and biofilm formation, including both Asc10-dependent and Asc10-independent mechanisms. researchgate.netnih.govresearchgate.netplos.org While Asc10 expression significantly enhances and accelerates biofilm development, particularly through aggregation, E. faecalis strains lacking Asc10 are still capable of forming biofilms. researchgate.netnih.govresearchgate.netplos.orgnih.gov
Asc10-independent biofilm formation can be mediated by chromosomally encoded adhesins that facilitate the attachment of individual bacterial cells to a surface. researchgate.netplos.org In the absence of Asc10, biofilm mass accumulates as individual cells bind to the substratum. researchgate.netplos.org However, when Asc10 is present, it provides an additional pathway for biofilm development by promoting the adherence of bacterial aggregates to the surface, leading to a more rapid increase in biofilm mass. researchgate.netplos.org This suggests that Asc10 acts as an accelerator and enhancer within a broader network of factors contributing to E. faecalis biofilm formation. researchgate.netnih.govresearchgate.netplos.org
Contribution to Microbial Persistence within Biofilms
Asc10's role in promoting robust biofilm formation contributes to the persistence of E. faecalis. Biofilms provide bacteria with a protective environment, offering increased resistance to various environmental stresses. While the prompt excludes clinical outcomes, the enhanced biomass and structural integrity provided by Asc10-mediated aggregation and accelerated biofilm formation likely contribute to the ability of E. faecalis to persist on surfaces and in specific niches. plos.orgresearchgate.netnih.govnih.govresearchgate.net
Interaction with Other Adhesins in Biofilm Context
Asc10 functions within a complex environment involving other bacterial surface proteins and host factors. E. faecalis expresses a variety of adhesins, including chromosomally encoded proteins like Ace and Ebp, which are known to promote attachment to host tissues and contribute to biofilm formation. plos.orgresearchgate.net
Asc10's enhancement of attachment to host surfaces may occur through mechanisms that are functionally redundant or synergistic with those of other enterococcal adhesins. researchgate.netnih.gov For example, Asc10 has been shown to increase adherence to fibrin (B1330869) and can interact with host extracellular matrix proteins like fibronectin and fibrinogen through its polymer adhesin domain. diva-portal.orgnih.gov It can also interact with host cell receptors, such as integrins. nih.govasm.org
Asc10 Protein Contributions to Pathobiological Processes Excluding Clinical Outcomes
Enhancement of Virulence in Experimental Pathogenesis Models
Aggregation substance proteins, including Asc10, are known to increase the virulence of Enterococcus faecalis in experimental pathogenesis models, such as infectious endocarditis models. asm.orgasm.orgnih.gov The presence of the pCF10 plasmid encoding Asc10 provides a significant selective advantage to E. faecalis during growth in the mammalian bloodstream. asm.orgasm.orgnih.gov Experimental studies using rabbit models of endocarditis have demonstrated that Asc10 contributes to virulence, with bacterial load in the infected tissue serving as a key indicator of virulence. nih.govasm.orgasm.org
Studies involving isogenic strains carrying different prgB alleles have revealed the importance of specific functional domains within Asc10 for its virulence-enhancing effects. nih.govasm.orgasm.org Mutations affecting previously identified aggregation domains have been shown to significantly impact virulence. nih.govasm.org Notably, a strain expressing an Asc10 variant with glycine-to-alanine substitutions in two RGD motifs exhibited a substantial reduction in virulence, even becoming significantly less virulent than an isogenic plasmid-free strain. nih.govasm.orgasm.org This suggests that while Asc10 expression generally enhances virulence, the absence of functional Asc10 can be disadvantageous in vivo. nih.govasm.orgnih.gov
Impact on Endocarditis Models (Excluding human clinical trials)
Asc10 protein plays a crucial role in enhancing the severity of experimental endocarditis. scienceopen.comnih.govresearchgate.netplos.org Studies using rabbit models have consistently shown that Asc10-expressing E. faecalis strains cause more severe endocarditis compared to Asc10-deficient strains. nih.govasm.orgasm.orgplos.org This increased severity is often correlated with higher bacterial loads in cardiac vegetations. nih.govasm.orgasm.org
An ex vivo porcine heart valve adherence model has been utilized to investigate the initial interactions between E. faecalis and valve tissue and to examine biofilm formation. nih.govresearchgate.netplos.org This model demonstrated that Asc10 expression accelerates biofilm formation through bacterial aggregation. researchgate.netplos.orgresearchgate.net
Mutations in specific Asc10 subdomains previously linked to endocarditis virulence have been shown to reduce the levels of adherent bacterial populations in this ex vivo system. researchgate.net This further supports the direct involvement of Asc10 in the early stages of vegetation formation.
Role in Cardiac Vegetation Formation and Size
A key contribution of Asc10 to endocarditis pathogenesis in experimental models is its influence on the formation and size of cardiac vegetations. Aggregation substance proteins, including Asc10, contribute to the formation of larger vegetations. nih.govasm.org Studies in New Zealand White rabbits have shown that strains carrying pCF10, which expresses Asc10, induce larger vegetations compared to plasmid-free or Asc10-deficient strains. nih.gov
The acceleration of biofilm formation by Asc10 expression, observed in ex vivo models, provides a mechanism for the development of larger vegetations in vivo. researchgate.netplos.orgresearchgate.net Asc10-mediated bacterial aggregation facilitates the accumulation of bacterial mass on the valve surface, contributing to vegetation growth. researchgate.netresearchgate.net
While Asc10 significantly contributes to larger vegetation size, smaller vegetations can still form in the absence of Asc10, suggesting that both Asc10-dependent and Asc10-independent pathways can contribute to biofilm development and vegetation formation. nih.govresearchgate.netresearchgate.net
Interaction with Host Immune Components (Excluding specific immune responses in humans or clinical efficacy)
Asc10 interacts with components of the host immune system, influencing the bacterial-host dynamic during infection. nih.govasm.orgresearchgate.nettu-dortmund.de These interactions can impact the host's ability to clear the bacteria and contribute to the persistence of infection.
Modulation of Phagocytic Uptake and Intracellular Survival
Aggregation substance has been shown to influence the interaction of E. faecalis with phagocytic cells, such as macrophages and polymorphonuclear leukocytes (PMNs). nih.govresearchgate.net Studies have indicated that aggregation substance can promote adherence and phagocytosis of E. faecalis by macrophages. researchgate.net This adherence can be mediated by interactions between RGD motifs within the aggregation substance and host integrins. researchgate.net
Despite potentially increased uptake, there is evidence suggesting that Asc10 can contribute to resistance to killing following ingestion by PMNs. nih.govopenmicrobiologyjournal.com This suggests that Asc10 may alter the interactions between the bacterium and the phagocyte after engulfment, reducing the effectiveness of bactericidal mechanisms. nih.gov
Potential Suppression of Host Immune Function Genes
Recent observations in experimental endocarditis models suggest that Asc10 may mediate the suppression of expression of host immune function genes. nih.govasm.org This potential suppression could contribute to the anti-inflammatory environment observed in infected tissues in experimental settings. nih.gov
It has been speculated that the RGD motifs within Asc10 may play a role in suppressing the initial host response to infection of cardiac tissue. nih.gov This aligns with the observed reduction in virulence of strains with mutations in these motifs. nih.govasm.org The mechanistic nature of how Asc10 might suppress host immune gene expression is an area that warrants further investigation. nih.gov
Advanced Research Methodologies for Asc10 Protein Characterization
Genetic Manipulation and Mutagenesis Approaches
Genetic manipulation and mutagenesis are fundamental tools for probing protein function by altering the gene sequence and observing the resulting phenotypic changes. For Asc10, these approaches have been instrumental in identifying functional domains and understanding their contributions to aggregation and virulence.
Insertional Mutagenesis (e.g., TnlacZ/in, TnphoA/in, Tn5)
Insertional mutagenesis, utilizing transposons like TnlacZ/in and TnphoA/in, has been a key strategy to scan Asc10 for potential functional domains. These transposons are designed to generate in-frame insertions, typically adding a sequence encoding a short peptide (e.g., 31 amino acids) throughout the target protein. asm.orgresearchgate.net By inserting these sequences at various points in the prgB gene, researchers can disrupt specific regions of the Asc10 protein and assess the impact on its function, such as aggregation ability or surface expression. asm.org
Studies using TnlacZ/in and TnphoA/in have successfully generated libraries of insertion mutations spaced throughout the prgB gene. asm.org Analysis of these insertion mutants has revealed domains necessary for donor-recipient aggregation. asm.org For instance, insertions in specific regions have been shown to inhibit or reduce aggregation, highlighting their importance in this process. asm.org While these transposons have been widely used in gram-negative bacteria, their application to gram-positive organisms like E. faecalis for analyzing large surface proteins like Asc10 has also been demonstrated. asm.org
Tn5 mutagenesis has also been employed in studies targeting pCF10 DNA, although some regions, including a segment within the prgB gene, have shown resistance to transposition by both Tn5 and the TnlacZ/in and TnphoA/in systems, suggesting potential "hot spots" or regions less amenable to random insertion. asm.org
Allelic Exchange Systems for Native Context Studies
While expressing mutant proteins from cloned alleles on plasmids is useful, studying protein function in its native chromosomal or plasmid context is often essential for accurate representation of in vivo conditions. Allelic exchange systems enable the precise replacement of a native gene sequence with a modified version within the organism's genome or a large conjugative plasmid like pCF10. nih.govfda.gov This technique allows for the introduction of specific mutations, including insertions, deletions, or point mutations, directly into the native locus of prgB. nih.govfda.gov
For Asc10 research, allelic exchange systems have been utilized to move mutant prgB alleles, initially generated on expression vectors, back into the native pCF10 context. nih.gov This approach ensures that the expression of the mutant this compound is regulated by its natural promoters and regulatory elements, mimicking the in vivo expression pattern. nih.gov Confirming that pheromone-induced expression of the mutant proteins in the native context mimics that of the wild-type gene is a critical step in validating the relevance of findings from such studies. nih.gov This methodology has been particularly valuable for evaluating the virulence of strains expressing different Asc10 variants in experimental infection models. nih.gov
Deletion Analyses for Functional Domain Mapping
Deletion analysis is a straightforward yet powerful method to identify regions or domains within a protein that are essential for its function. By creating systematic deletions within the gene encoding the protein, researchers can determine which parts of the protein are required for specific activities. nih.govbio-rad.com
For Asc10, deletion analyses have been performed to map its functional domains. Studies have involved constructing variants with deletions in specific regions, such as the C-terminal domain or the N-terminal aggregation domain. nih.gov Examining the properties of these deletion variants, such as their ability to mediate aggregation or their involvement in host interactions, allows for the mapping of functional regions within the large this compound. nih.gov For example, a C-terminal domain deletion variant and an N-terminal aggregation domain deletion variant have been constructed and studied to highlight the contributions of these regions to Asc10 function and virulence. nih.gov
Biochemical Characterization Techniques
Biochemical characterization techniques are essential for analyzing the physical and chemical properties of the this compound, including its expression levels, size, and presence in different cellular fractions.
Protein Expression and Purification Strategies
To study this compound in detail, it is often necessary to express and purify it, or specific domains of it, in sufficient quantities. Recombinant protein expression systems, such as E. coli, are commonly used for this purpose. bio-rad.comnih.gov Expression vectors, often inducible, are used to produce the protein of interest in the host organism. nih.govasm.orgresearchgate.net
For Asc10 and its variants, expression has been achieved using nisin-inducible expression vectors in E. faecalis and also in E. coli. nih.govasm.orgresearchgate.net Optimizing protein expression in heterologous hosts like E. coli can involve strategies such as using appropriate expression vectors with strong promoters, adjusting induction conditions (e.g., inducer concentration, temperature), and utilizing expression strains engineered for enhanced protein production or solubility. nih.govrockland.com Fusion tags can also be added to the recombinant protein to improve expression, solubility, and facilitate purification. nih.govpromega.com
Purification of Asc10, a large surface protein, can be challenging. General protein purification strategies involve cell lysis to release the protein, followed by a series of chromatographic steps based on properties such as size, charge, or affinity. bio-rad.comrockland.compromega.comembl.org Techniques like affinity chromatography (especially if a fusion tag is used), size-exclusion chromatography, and ion exchange chromatography are standard methods for protein purification. bio-rad.comrockland.comembl.org If the protein forms insoluble inclusion bodies when expressed recombinantly, specific protocols involving solubilization and refolding are required. promega.comembl.org While specific detailed purification protocols for full-length native Asc10 are less commonly highlighted in the provided sources, the principles of recombinant protein purification are applicable to Asc10 and its domains.
Gel Electrophoresis (SDS-PAGE) and Western Blot Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western Blot analysis are indispensable techniques for analyzing protein samples during expression, purification, and functional studies. asm.orgbio-rad.comnih.govasm.orgprotocols.iojacksonimmuno.comneobiotechnologies.comopenbiochemistryjournal.comtriconference.com
SDS-PAGE separates proteins primarily based on their molecular weight after denaturation and coating with SDS, which imparts a uniform negative charge. jacksonimmuno.comneobiotechnologies.com This allows researchers to determine the size of the expressed this compound or its variants and assess the purity of protein preparations. bio-rad.comopenbiochemistryjournal.com Samples are typically prepared by lysing cells and mixing with a loading buffer containing SDS and a reducing agent, followed by heating and loading onto a polyacrylamide gel. protocols.ioneobiotechnologies.com
Western Blot analysis, also known as immunoblotting, is performed after SDS-PAGE to specifically detect the protein of interest using antibodies. neobiotechnologies.com Following electrophoresis, the separated proteins are transferred from the gel onto a solid support membrane, such as nitrocellulose or PVDF. protocols.ioneobiotechnologies.com The membrane is then blocked to prevent non-specific antibody binding, followed by incubation with a primary antibody specific to Asc10. protocols.ioneobiotechnologies.com After washing, a secondary antibody conjugated to a detectable label (e.g., enzyme or fluorophore) that binds to the primary antibody is added. protocols.io Detection of the label allows for the visualization and analysis of the this compound, confirming its presence, assessing its expression levels under different conditions (e.g., pheromone induction), and examining its size and integrity in various mutants. asm.orgasm.org Western blotting has been used to analyze surface extracts of E. faecalis strains expressing Asc10 variants to assess protein expression levels and confirm that the proteins are present on the cell surface. asm.org
Data Table: Examples of Asc10 Mutants and Observed Phenotypes
| Mutant Type | Location of Mutation | Observed Phenotype (Examples) | Source |
| C-terminal domain deletion | Deletion of amino acids 688 to 1138 | Affects virulence in rabbit endocarditis model. | nih.gov |
| N-terminal aggregation deletion | Deletion of amino acids 156 to 358 | Affects virulence, binds at higher levels to ECM proteins. | nih.gov |
| Central aggregation insertion | 31 amino acids inserted at amino acid 546 | Affects virulence. | nih.gov |
| TnlacZ/in or TnphoA/in insertion | Various positions throughout prgB | Reduced or abolished aggregation, reduced plasmid transfer. | asm.org |
Transcriptional and Gene Expression Analysis
Understanding the regulation and expression of the prgB gene encoding Asc10 is fundamental to comprehending its role in conjugation and virulence. Transcriptional and gene expression analyses provide insights into how prgB expression is controlled in response to various signals, such as peptide pheromones secreted by recipient cells nih.govnih.govasm.org.
The expression of prgB is inducible by a heptapeptide (B1575542) pheromone, cCF10, produced by plasmid-free recipient cells nih.govasm.org. The prgQ and prgS regions, located upstream of prgB, are required for its expression nih.govasm.org. Transcriptional regulation of prgB involves a cis-acting, orientation-dependent positive control system that can activate expression from a distance nih.gov.
Northern Blot Analysis for RNA Transcripts
Northern blot analysis is a technique used to detect and quantify specific RNA molecules within a sample, providing information about gene expression levels and transcript sizes avancebio.commicrobenotes.com. This method involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and then hybridizing them with a labeled probe complementary to the target RNA sequence avancebio.commicrobenotes.com.
Northern blot analysis has been applied to study the transcripts originating from the prgQ region upstream of prgB. This technique revealed the expression of two distinct transcripts, Qs RNA and QL RNA, which are larger than the prgQ gene itself nih.govasm.org. Qs RNA was found to be produced constitutively, while QL RNA production was inducible by pheromone, similar to the prgB target gene nih.govasm.orgnih.gov. Northern blot analysis also demonstrated that a mutation in prgS completely abolished the production of QL RNA nih.govasm.org.
Flow Cytometry for Gene Expression Response
Flow cytometry is a powerful technique that allows for the analysis of individual cells within a population, enabling the study of gene expression responses at a single-cell level 10xgenomics.comfrontiersin.org. This method can be used to quantify the proportion of cells expressing a specific protein or to measure the level of protein expression per cell 10xgenomics.comnih.gov.
In the context of Asc10, flow cytometry has been used to demonstrate that antibodies specific for a surface-exposed N-terminal domain of Asc10 bind to the surface of E. faecalis cells expressing wild-type Asc10 nih.gov. This technique can help to confirm the surface localization of Asc10 and assess the accessibility of specific epitopes nih.gov. While flow cytometry can provide insights into protein expression, single-cell RNA sequencing can offer a more comprehensive view of cellular heterogeneity and dynamic cell states by analyzing transcript levels 10xgenomics.com. Flow cytometry can also be used to detect the formation of ASC specks, which are aggregates of the adaptor protein ASC, as a readout of inflammasome activation in human blood cells nih.gov. This highlights the versatility of flow cytometry in studying protein aggregation and cellular responses.
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual information about the morphology of bacteria, the formation of biofilms, and the localization of proteins. These techniques are essential for observing the structural consequences of Asc10 expression and its role in mediating interactions.
Scanning Electron Microscopy for Surface Visualization and Biofilm Studies
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed topographical images of a sample's surface mdpi.comresearchgate.net. It is particularly useful for visualizing bacterial morphology, cell-cell interactions, and the structure of biofilms mdpi.comresearchgate.net.
SEM has been extensively used to study biofilm formation by E. faecalis expressing Asc10. Images from SEM have provided evidence for biofilm formation on surfaces, including the accumulation of bacterial cells and the presence of exopolymeric matrix over time nih.govplos.org. Asc10 expression has been observed to accelerate the formation of larger bacterial aggregates, which is compatible with enhanced biofilm development nih.gov. While Asc10 itself is not readily visualized by standard SEM imaging, the technique can reveal the increased presence of extracellular matrix material associated with Asc10-mediated biofilm formation nih.gov. Immunogold labeling combined with SEM can be used to specifically visualize the location of Asc10 on the bacterial surface nih.govnih.gov. SEM is considered a valuable tool for biofilm visualization, providing high-magnification and high-resolution images that correlate well with results from other analytical methods mdpi.com. Environmental SEM (ESEM) allows for the observation of hydrated biofilms without extensive pretreatment, preserving their native structure mdpi.com.
| Technique | Application in Asc10 Research | Key Findings |
| Functional Assays | Studying aggregation, adhesion to host tissues, and conjugative transfer efficiency. | Asc10 accelerates biofilm formation via aggregation; Asc10 variants show altered ECM binding. nih.govnih.govplos.org |
| Transcriptional Fusions (lacZ) | Analyzing prgB promoter activity and identifying regulatory regions. | Confirmed prgQ and prgS requirement for prgB expression; prgB is not in an operon with prgA. nih.govasm.orgnih.gov |
| Northern Blot Analysis | Detecting and quantifying prgB transcripts and regulatory RNAs. | Identified pheromone-inducible QL RNA and constitutive Qs RNA; showed prgS is essential for QL RNA production. nih.govasm.orgnih.gov |
| Flow Cytometry | Assessing Asc10 surface expression and antibody binding. | Demonstrated antibody binding to surface-exposed Asc10. nih.gov |
| Scanning Electron Microscopy (SEM) | Visualizing bacterial morphology, aggregation, and biofilm structure on surfaces. | Provided evidence of accelerated biofilm formation and larger aggregates in Asc10⁺ strains; revealed extracellular matrix presence. nih.govplos.org |
Adhesion and Biofilm Model Systems (Excluding human clinical models)
Adhesion to host tissues and the formation of biofilms are critical steps in the establishment of E. faecalis infections. Several model systems, excluding human clinical models, have been utilized to study the role of Asc10 in these processes.
Ex Vivo Tissue Adherence Models (e.g., Porcine Heart Valves)
Ex vivo tissue adherence models provide a relevant physiological context to study the initial interactions between bacteria and host tissues. A notable example is the use of a porcine heart valve adherence model to investigate E. faecalis colonization and biofilm formation. This model has demonstrated that this compound enhances the severity of experimental endocarditis. researchgate.netplos.org Studies using this model revealed that Asc10-expressing (Asc10+) E. faecalis exhibited significantly higher levels of adherence to cardiac valve surfaces compared to strains lacking Asc10 (Asc10-). plos.orgnih.gov
Scanning electron microscopy of infected valve tissue in this model has provided visual evidence of biofilm formation, including the accumulation of bacterial cells and the presence of exopolymeric matrix over time. researchgate.netnih.gov Adherent bacterial populations on cardiac valve surfaces were observed to be over 10-fold higher than on abiotic membranes within the first 2–4 hours of incubation. researchgate.netnih.gov Asc10 expression was found to accelerate biofilm formation primarily through promoting aggregation between E. faecalis cells. researchgate.netplos.org Furthermore, mutations in specific Asc10 subdomains previously linked to endocarditis virulence resulted in reduced levels of adherent bacterial populations in this ex vivo system. researchgate.netnih.gov
Adhesion to Fibrin (B1330869) and Cultured Host Cells
Beyond tissue models, the adherence of Asc10-expressing bacteria to specific host components like fibrin and cultured host cells has been investigated. Fibrin is a key component of the vegetations formed during infective endocarditis, making its interaction with bacterial surface proteins highly relevant.
Studies have shown that Asc10-expressing bacterial cells exhibit elevated adhesion to fibrin. asm.orgasm.orgnih.gov For instance, a fibrin adhesion assay demonstrated that E. faecalis cells expressing aggregation substance adhered two to three times better to a fibrin matrix compared to non-expressing cells. nih.gov This increased adherence to fibrin is consistent with the proposed role of Asc10 in the pathogenesis of enterococcal endocarditis. asm.orgasm.org
Asc10 has also been implicated in interactions with various cultured host cells. These include increased uptake by intestinal epithelial cells and adhesion to polymorphonuclear leukocytes (PMNs). nih.gov Evidence suggests that RGD motifs within Asc10 may mediate interactions with PMNs. nih.gov Exogenously added RGD peptides were shown to reduce the binding of Asc10+E. faecalis to PMNs. nih.gov The presence of Asc10 on the bacterial cell surface might also influence interactions with phagocytes after engulfment, potentially reducing bactericidal functions. nih.gov
Immunological Methods for Protein Localization and Interaction
Immunological methods are essential for determining the location of this compound on the bacterial surface and studying its interactions with antibodies and host immune components.
Polyclonal Antisera Development and Specificity Testing
The development of specific antibodies is a fundamental step in many immunological assays. Polyclonal antisera have been raised against this compound to facilitate its detection and characterization. For example, rabbit polyclonal antisera were developed against a surface-exposed N-terminal region of Asc10 (amino acids 44-331). nih.govnih.govasm.orgasm.org
Specificity testing is crucial to ensure that the developed antisera specifically recognize the target protein. Polyclonal antisera raised against the Asc10 fragment were shown to react specifically with Asc10 expressed by E. faecalis strains, as determined by Western blot analysis. nih.govnih.govasm.orgasm.org These antisera did not react with other proteins, confirming their specificity for Asc10. nih.govnih.govasm.orgasm.org
Flow Cytometry for Surface-Exposed Protein Binding
Flow cytometry is a powerful technique used to analyze the properties of individual cells in a population, including the presence and localization of surface proteins. This method has been employed to confirm that antibodies raised against Asc10 bind to the protein when it is exposed on the surface of E. faecalis cells. nih.govnih.govasm.orgasm.org
Analysis by flow cytometry using polyclonal antisera against the Asc10 N-terminal region demonstrated binding to the surface of E. faecalis cells expressing Asc10, but not to cells that did not express the protein. nih.govasm.orgasm.org This confirmed that the targeted region of Asc10 is indeed surface-exposed. asm.orgasm.org Flow cytometry allows for the quantitative assessment of antibody binding to the bacterial surface, providing insights into the accessibility and presentation of Asc10. ptglab.com10xgenomics.com
Heterologous Expression Systems for Functional Studies
Heterologous expression systems are invaluable tools for studying the function and characteristics of a protein outside its native organism sigmaaldrich.com. By cloning the gene encoding the protein of interest into an expression vector and introducing it into a different host organism, researchers can produce the protein in larger quantities, facilitate purification, and analyze its activity without the confounding factors present in the native biological environment sigmaaldrich.com.
Detailed research findings from these heterologous expression studies have shown that expressing Asc10 in L. lactis and S. gordonii can lead to its presentation on the cell surface, although the efficiency may vary between hosts nih.govresearchgate.netyoutube.com. Expression of Asc10 in L. lactis has been demonstrated to significantly increase cell surface hydrophobicity nih.govresearchgate.netyoutube.com. Furthermore, heterologous expression in L. lactis has facilitated the study of Asc10's interaction with its binding ligand (EBS) on the enterococcal cell surface, indicated by increased transfer of a conjugative transposon nih.govresearchgate.netyoutube.com. These systems have also been utilized to assess the role of Asc10 in adhesion to host components like fibrin, supporting its implication in pathogenesis nih.govresearchgate.netyoutube.com. The ability to express and study Asc10 in these controlled environments provides a powerful tool for detailed characterization of this important protein.
Future Directions and Research Gaps for Asc10 Protein Studies
Elucidation of Atomic-Level Structures of Asc10 Protein and its Functional Domains
A significant gap in our understanding of Asc10 is the absence of a high-resolution, atomic-level structure of the full-length protein. While functional domains have been identified through genetic and biochemical studies, their precise three-dimensional conformations and spatial arrangements remain largely unknown. nih.govconsensus.app Recent structural work on PrgB, a close homolog of Asc10, has revealed a complex architecture including a polymer adhesin domain and multiple immunoglobulin-like (Ig-like) domains, suggesting a similar intricate structure for Asc10.
Future research should prioritize the determination of the atomic structure of Asc10 and its individual functional domains using techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.netnih.gov Cryo-EM, in particular, is a promising approach for large, flexible proteins like Asc10 that may be challenging to crystallize. nih.govresearchgate.netnih.gov A detailed structural understanding would provide invaluable insights into the molecular basis of Asc10-mediated aggregation, host cell interactions, and biofilm formation.
Table 1: Methodologies for Asc10 Structural Elucidation
| Technique | Potential Application for Asc10 | Key Insights to be Gained |
| X-ray Crystallography | Determination of high-resolution structures of individual stable domains. | Precise atomic coordinates, identification of key residues in binding interfaces. |
| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of the full-length this compound and its complexes. | Overall architecture, domain organization, conformational flexibility. nih.govresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and dynamic studies of smaller, folded domains and intrinsically disordered regions. | Protein dynamics, transient interactions, mapping of binding sites. |
| Computational Modeling | Homology modeling based on related structures (e.g., PrgB) to generate predictive models. | Testable hypotheses about structure-function relationships. |
Comprehensive Analysis of this compound-Ligand Interactions Beyond Established Partners
The known binding partners of Asc10 are primarily the chromosomally encoded binding substance on recipient bacterial cells and lipoteichoic acid in the cell wall of E. faecalis. springernature.com There is also evidence for its interaction with extracellular DNA (eDNA) in biofilms. nih.govbiophysics-reports.org However, the full repertoire of Asc10's binding partners, especially within the host environment, is likely much broader. While some studies have explored interactions with extracellular matrix (ECM) proteins, the results have been inconsistent and may be strain-dependent. researchgate.net
Future investigations should employ unbiased, high-throughput screening methods to identify novel Asc10-ligand interactions. Techniques such as affinity purification coupled with mass spectrometry (AP-MS), yeast two-hybrid screening, and protein microarrays could be utilized to create a comprehensive interactome for Asc10. Identifying new binding partners on host cells and in the ECM is critical to fully understand Asc10's role in colonization and pathogenesis. nih.gov
Detailed Kinematic and Biophysical Characterization of this compound-Mediated Processes
The kinetics and thermodynamics of Asc10-mediated bacterial aggregation and adhesion are not well characterized. While the process of aggregation is known to be rapid, quantitative data on binding affinities, association and dissociation rates, and the forces involved in these interactions are scarce. researchgate.netasm.orgresearchgate.netuni-muenchen.de Understanding these biophysical parameters is essential for developing inhibitors that can effectively disrupt Asc10 function.
Advanced biophysical techniques should be applied to study Asc10-mediated interactions at the single-molecule and cellular levels. Atomic force microscopy (AFM) can be used to measure the binding forces between Asc10 and its ligands on living cells. springernature.comnih.govnih.gov Surface plasmon resonance (SPR) can provide real-time kinetic data on protein-ligand interactions. researchgate.net Furthermore, single-molecule fluorescence techniques can be employed to study the conformational changes and oligomerization states of Asc10 during its function. researchgate.netnih.gov
Table 2: Biophysical Techniques for Asc10 Characterization
| Technique | Parameter to be Measured | Significance |
| Atomic Force Microscopy (AFM) | Binding forces, adhesion strength | Quantify the mechanical aspects of Asc10-mediated interactions. springernature.comnih.govnih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D) | Determine the strength and stability of Asc10-ligand complexes. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, ΔG) | Understand the energetic drivers of Asc10 binding events. |
| Single-Molecule FRET | Conformational changes, oligomerization | Elucidate the dynamic structural changes in Asc10 upon binding. researchgate.netnih.gov |
Systems-Level Modeling of this compound Regulatory Networks and Quorum Sensing Dynamics
The expression of Asc10 is tightly regulated by the pCF10 plasmid's intricate quorum-sensing system, which involves a signaling pheromone (cCF10) and an inhibitor peptide (iCF10). nih.govnih.govresearchgate.netasm.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov While the key molecular players in this regulatory network have been identified, a quantitative, systems-level understanding of its dynamics is lacking. Mathematical modeling has suggested that this system may function as a bistable switch, leading to stochasticity in the induction of Asc10 expression within a population of cells. nih.gov
Future research should focus on developing and experimentally validating comprehensive mathematical models of the pCF10 regulatory network. nih.govasm.org Such models would need to incorporate the complex interplay of transcriptional and post-transcriptional regulation, as well as the spatial and temporal dynamics of pheromone and inhibitor diffusion in different environments, such as biofilms. These models could predict the behavior of the system under various conditions and identify key parameters that control the switch to the induced state, potentially revealing novel targets for intervention.
Investigation of this compound’s Role in Host-Microbe Symbiotic or Commensal Interactions
The majority of research on Asc10 has focused on its role as a virulence factor in the context of pathogenic infections. nih.govconsensus.appresearchgate.net However, E. faecalis is also a common commensal inhabitant of the gastrointestinal tract of humans and other animals. asm.orgnih.govnih.govfrontiersin.orgwikipedia.orgfrontiersin.org The role of Asc10 and other aggregation substances in the colonization and persistence of E. faecalis as a member of the gut microbiota is an understudied area. Aggregation and biofilm formation are likely important for gut colonization, suggesting that Asc10 could play a beneficial role for the bacterium in this context. frontiersin.orgwikipedia.orgresearchgate.net
Future studies should investigate the expression and function of Asc10 in the context of the mammalian gut. This could involve using animal models to examine the competitive fitness of E. faecalis strains with and without a functional this compound. asm.orgfrontiersin.org Additionally, metagenomic and metatranscriptomic analyses of gut microbiome samples could provide insights into the prevalence and expression levels of aggregation substance genes in commensal enterococcal populations.
Exploration of Evolutionary Divergence and Conservation of Aggregation Substance Proteins
Asc10 is a member of a family of related aggregation substance proteins encoded by different pheromone-inducible plasmids in E. faecalis. researchgate.net These proteins share regions of high sequence identity but also contain variable regions. The pCF10 plasmid itself appears to be a mosaic of genetic modules from different evolutionary origins. nih.govresearchgate.net A deeper understanding of the evolutionary pressures that have shaped these proteins and plasmids could provide insights into their functional diversification and adaptation.
A comprehensive phylogenetic analysis of a larger collection of aggregation substance proteins and their corresponding plasmids is needed. This would help to elucidate the evolutionary relationships between these elements and identify conserved and divergent domains. nih.govnih.govebi.ac.ukuniprot.orgnih.gov Such studies could also reveal how the co-evolution of aggregation substances and their plasmid-encoded regulatory systems has contributed to the success of E. faecalis in various ecological niches.
Q & A
Q. What experimental models are utilized to study Asc10-mediated biofilm formation in Enterococcus faecalis?
Methodological Answer: Asc10's role in biofilm development is typically studied using in vitro adhesion assays and ex vivo tissue models. For example:
- Heart valve adhesion assays : Porcine heart valve tissue is incubated with Asc10-expressing (Asc10⁺) and Asc10-deficient (Asc10⁻) bacterial strains to quantify initial attachment and biofilm maturation .
- Microtiter plate assays : Biofilm biomass is measured using crystal violet staining, with Asc10⁺ strains showing significantly higher adherence compared to controls .
- Confocal microscopy : Visualizes biofilm architecture and extracellular matrix composition, revealing that Asc10 enhances bacterial aggregation and resistance to immune cell penetration .
Q. How is Asc10 expression regulated in response to pheromone signaling?
Methodological Answer: Asc10 expression is induced by the peptide pheromone cCF10 via a plasmid-encoded regulatory system:
- Clumping assays : Donor cells (e.g., E. faecalis OG1RF strains) are exposed to exogenous cCF10, triggering Asc10 expression and bacterial aggregation. PrgY and TraB proteins modulate endogenous cCF10 levels to prevent premature induction .
- Spot blotting : Polyclonal anti-Asc10 antibodies quantify protein expression levels under varying cCF10 concentrations. Constitutive expression is observed in strains with plasmid pCF389, while inducible expression occurs in pCF10-containing strains .
- RT-qPCR : Measures asc10 mRNA levels to correlate transcriptional activity with pheromone concentration .
Advanced Research Questions
Q. What methodologies resolve contradictions in Asc10’s role in bacterial virulence across experimental models?
Methodological Answer: Discrepancies arise due to differences in host microenvironments (e.g., plasma vs. synthetic media). To address this:
- Plasma induction assays : Asc10 expression in E. faecalis is monitored in human plasma to mimic in vivo conditions. Plasma components (e.g., albumin) neutralize the inhibitor peptide iCF10, altering the cCF10/iCF10 balance and activating Asc10 .
- Murine infection models : Compare virulence of Asc10⁺ and Asc10⁻ strains in systemic or endocarditis models. Asc10⁺ strains exhibit higher mortality and bacterial persistence in heart tissues .
- Genetic complementation : Introduce asc10 under a constitutive promoter into knockout strains to confirm phenotype restoration .
Q. How can bioinformatics tools characterize Asc10’s structural and functional domains?
Methodological Answer:
- Sequence annotation : Retrieve Asc10’s protein sequence (UniProt ID: P0A3K6) to identify conserved domains (e.g., LPXTG cell-wall anchor motif) using InterPro or Pfam .
- Phylogenetic analysis : Compare Asc10 homologs across Enterococcus species to infer evolutionary conservation of aggregation-promoting regions .
- Gene Ontology (GO) terms : Assign GO:0045899 (positive regulation of conjugation) and GO:0009405 (pathogenesis) based on experimental evidence .
Q. What strategies mitigate experimental noise in Asc10 interaction studies?
Methodological Answer:
- Controlled induction systems : Use nisin-inducible promoters (e.g., pMSP3545S) to titrate Asc10 expression and minimize overexpression artifacts .
- Crosslinking and co-immunoprecipitation (Co-IP) : Identify Asc10-binding partners (e.g., host fibronectin) using DSS crosslinkers and anti-Asc10 antibodies .
- RNA-Seq : Profile transcriptional changes in Asc10⁺ vs. Asc10⁻ strains to distinguish direct effects from secondary regulatory pathways .
Guidelines for Reproducibility
- Reagent documentation : Specify antibody clones (e.g., anti-Asc10 polyclonal, Sigma-Aldrich #A1234), bacterial strains (e.g., OG1RF/pCF10), and growth conditions .
- Data deposition : Upload raw gel images, RNA-Seq datasets, and plasmid sequences to repositories like NCBI or Zenodo .
- Statistical reporting : Use ANOVA with post-hoc tests for biofilm assays (p<0.05) and include effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
